molecular formula C21H27ClO3 B13858498 21-Desacetoxy-21-Chloro Anecortave

21-Desacetoxy-21-Chloro Anecortave

Cat. No.: B13858498
M. Wt: 362.9 g/mol
InChI Key: YFXBALFUWXVJMK-ONKRVSLGSA-N
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Description

21-Desacetoxy-21-Chloro Anecortave (CAS 75868-48-3) is a synthetic pregnane derivative with the molecular formula C₂₁H₂₇ClO₃ and a molecular weight of 362.89 g/mol . Structurally, it is characterized by a chloro group at the 21-position and the absence of an acetoxy group, distinguishing it from related corticosteroids like anecortave acetate (AL-3789). Its IUPAC name is (8S,10S,13S,14S,17R)-17-(2-chloroacetyl)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,10,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one . The compound is primarily used in biochemical research for synthesizing pregnane derivatives and studying antiangiogenic properties .

Properties

Molecular Formula

C21H27ClO3

Molecular Weight

362.9 g/mol

IUPAC Name

(8S,10S,13S,14S,17R)-17-(2-chloroacetyl)-17-hydroxy-10,13-dimethyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H27ClO3/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h6,11,15,17,25H,3-5,7-10,12H2,1-2H3/t15-,17+,19+,20+,21+/m1/s1

InChI Key

YFXBALFUWXVJMK-ONKRVSLGSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3C2=CC[C@]4([C@H]3CC[C@@]4(C(=O)CCl)O)C

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2=CCC4(C3CCC4(C(=O)CCl)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 21-Desacetoxy-21-Chloro Anecortave involves multiple steps, starting from a suitable steroidal precursor. The key steps typically include chlorination and deacetylation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the final product. The compound is usually produced in batch processes, with careful monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

21-Desacetoxy-21-Chloro Anecortave undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .

Mechanism of Action

The mechanism of action of 21-Desacetoxy-21-Chloro Anecortave involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to glucocorticoid receptors, thereby modulating the expression of genes involved in inflammation and immune response. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Anecortave Acetate (AL-3789)

  • Molecular Formula : C₂₃H₃₀O₅ (MW: 386.48 g/mol) .
  • Key Features : Retains a 21-acetoxy group instead of chlorine.
  • Research Findings :
    • In rabbit corneal neovascularization models, a 1% AL-3789 suspension inhibited angiogenesis by 76–100% .
    • Demonstrated superior efficacy compared to its free alcohol form (AL-4940, anecortave desacetate) in reducing lipopolysaccharide-induced inflammation .

Anecortave Desacetate (AL-4940)

  • Molecular Formula : C₂₁H₂₆O₄ (MW: 342.43 g/mol) .
  • Key Features : Lacks both the 21-acetoxy and chloro groups, existing as a free alcohol.
  • Research Findings :
    • Exhibited slightly lower antiangiogenic activity than AL-3789 in corneal models, suggesting acetoxy substitution enhances therapeutic potency .

Dexamethasone-21-Acetate

  • Molecular Formula : C₂₄H₃₁FO₆ (MW: 434.50 g/mol) .
  • Key Features : Contains a fluorine atom and methyl group at C16, enhancing glucocorticoid receptor affinity.
  • Functional Contrast: Unlike 21-Desacetoxy-21-Chloro Anecortave, dexamethasone derivatives are primarily anti-inflammatory and immunosuppressive, with minimal direct angiostatic activity .

11-Deoxycortisol 21-Acetate

  • Molecular Formula : C₂₃H₃₂O₅ (MW: 388.50 g/mol) .
  • Key Features : Retains a hydroxyl group at C17 and an acetoxy group at C21.
  • Functional Contrast : Primarily used in cortisol biosynthesis studies, lacking the angiostatic modifications seen in anecortave derivatives .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Application Efficacy in Angiogenesis Models
This compound C₂₁H₂₇ClO₃ 362.89 21-Cl, 17-OH Antiangiogenic research Not directly tested
Anecortave Acetate (AL-3789) C₂₃H₃₀O₅ 386.48 21-acetoxy, 17-OH Ocular neovascularization 76–100% inhibition
Anecortave Desacetate (AL-4940) C₂₁H₂₆O₄ 342.43 17-OH (no 21-substituent) Metabolite studies Moderate inhibition
Dexamethasone-21-Acetate C₂₄H₃₁FO₆ 434.50 21-acetoxy, 9-F, 16-CH₃ Anti-inflammatory therapy Not applicable

Mechanistic and Pharmacokinetic Insights

  • Chloro Substitution : The 21-chloro group in this compound may enhance metabolic stability compared to acetoxy-containing analogs, as chloro groups are less prone to enzymatic hydrolysis .
  • Angiostatic Activity : Anecortave acetate’s superior efficacy over AL-4940 suggests that 21-substituent polarity (acetoxy > chloro > desacetate) correlates with tissue penetration and receptor binding .
  • Solubility and Delivery : The absence of an acetoxy group in this compound could reduce aqueous solubility, necessitating alternative delivery methods (e.g., sustained-release devices) akin to those tested for AL-3789 .

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